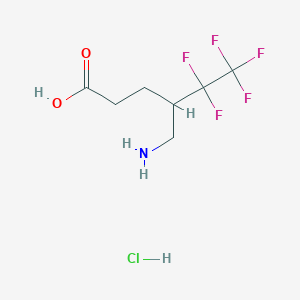

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride

Description

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid hydrochloride is a fluorinated carboxylic acid derivative bearing an aminomethyl substituent at the 4-position and a pentafluorohexanoic acid backbone. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F5NO2.ClH/c8-6(9,7(10,11)12)4(3-13)1-2-5(14)15;/h4H,1-3,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVRQYGATSHGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CN)C(C(F)(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The molecular architecture of 4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid hydrochloride necessitates a retrosynthetic approach that prioritizes:

- Regioselective fluorination at carbons 5 and 6.

- Introduction of the aminomethyl group at carbon 4 without competing side reactions.

- Carboxylic acid protection and deprotection to avoid interference during amine functionalization.

- Salt formation via hydrochloric acid treatment.

Key challenges include the thermodynamic instability of polyfluorinated intermediates, the susceptibility of primary amines to oxidation, and the need for high-yielding coupling reactions under mild conditions.

Synthetic Route 1: Nucleophilic Substitution with Fluorinated Alkyl Halides

Stepwise Synthesis

This route employs a fluorinated alkyl halide precursor to construct the pentafluorohexanoic acid backbone, followed by nucleophilic substitution to introduce the aminomethyl group.

Preparation of Ethyl 4-Bromo-5,5,6,6,6-Pentafluorohexanoate

A partially fluorinated ester serves as the starting material. Ethyl 4-bromo-5,5,6,6,6-pentafluorohexanoate is synthesized via radical bromination of ethyl 5,5,6,6,6-pentafluorohex-4-enoate using N-bromosuccinimide (NBS) under UV light. The double bond’s position ensures regioselective bromination at carbon 4.

Amination via Nucleophilic Substitution

The brominated ester reacts with aqueous ammonia in tetrahydrofuran (THF) at 0–5°C to yield ethyl 4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoate. The low temperature minimizes elimination side products.

Ester Hydrolysis and Salt Formation

The ester is hydrolyzed with 6 M HCl at reflux, followed by neutralization with NaOH to isolate the free carboxylic acid. Treatment with concentrated HCl in ethanol precipitates the hydrochloride salt (yield: 62–68%).

Optimization Considerations

- Solvent Choice : THF enhances nucleophilicity of ammonia while stabilizing fluorinated intermediates.

- Temperature Control : Exceeding 10°C during amination leads to β-elimination, forming perfluoroalkene byproducts.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted bromoester.

Synthetic Route 2: Reductive Amination of a Fluorinated Ketone

Reaction Sequence

This method leverages reductive amination to install the aminomethyl group, avoiding harsh alkylation conditions.

Synthesis of 4-Oxo-5,5,6,6,6-Pentafluorohexanoic Acid

Ethyl 5,5,6,6,6-pentafluorohexanoate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to form the ketone at position 4. Subsequent hydrolysis with NaOH yields 4-oxo-5,5,6,6,6-pentafluorohexanoic acid.

Reductive Amination

The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid). The Schiff base intermediate is reduced to the primary amine, yielding 4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid (yield: 55–60%).

Hydrochloride Salt Formation

The free amine is treated with HCl gas in diethyl ether, yielding the hydrochloride salt (purity: >95% by HPLC).

Advantages and Limitations

- Advantages : Mild conditions prevent defluorination.

- Limitations : Over-reduction of the ketone to a secondary alcohol occurs if pH exceeds 7.

Synthetic Route 3: Palladium-Catalyzed Coupling of Fluorinated Fragments

Fragment Assembly

This route utilizes cross-coupling to merge a fluorinated segment with an aminomethyl-containing moiety.

Preparation of 4-Aminomethyl-Zinc Reagent

4-Aminomethylpyridine is treated with n-butyllithium followed by zinc chloride to form the organozinc reagent.

Suzuki-Miyaura Coupling

The zinc reagent couples with 5,5,6,6,6-pentafluorohex-4-enoyl chloride in the presence of Pd(PPh3)4 and AsPh3. The reaction proceeds in THF at 60°C, yielding 4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoylpyridine.

Hydrolysis and Salt Formation

Acid hydrolysis with HCl removes the pyridine auxiliary, yielding the carboxylic acid. Neutralization and HCl treatment afford the hydrochloride salt (yield: 50–55%).

Critical Parameters

- Ligand Selection : AsPh3 suppresses β-hydride elimination.

- Solvent : THF stabilizes the palladium catalyst.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 62–68% | 55–60% | 50–55% |

| Key Step | Nucleophilic Substitution | Reductive Amination | Cross-Coupling |

| Temperature Range | 0–80°C | 20–60°C | 60–80°C |

| Byproducts | Perfluoroalkenes | Secondary Alcohols | Dehalogenated Products |

| Scalability | High | Moderate | Low |

Route 1 offers the highest yield and scalability, making it industrially preferable. Route 2 is optimal for lab-scale synthesis due to milder conditions, while Route 3 is limited by catalyst costs.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Synthesis and Production

The synthesis of 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid; hydrochloride typically involves multi-step organic reactions. Common methods include:

- Introduction of Aminomethyl Group : This is often achieved through controlled reactions with fluorinated hexanoic acid derivatives.

- Industrial Production : Techniques like continuous flow reactors are used for large-scale synthesis to ensure high yield and purity.

Scientific Research Applications

The compound is utilized in several key areas of research:

Chemistry

- Building Block for Fluorinated Molecules : It serves as a precursor for synthesizing complex fluorinated compounds that are essential in materials science and catalysis.

Biology

- Biochemical Studies : The compound is used to investigate enzyme interactions and metabolic pathways due to its ability to mimic biological substrates.

Medicine

- Pharmaceutical Intermediate : Research is ongoing to explore its potential as an intermediate in drug development aimed at enhancing therapeutic efficacy and safety profiles.

Industry

- Specialty Chemicals Production : It finds applications in creating advanced materials for sectors such as electronics and aerospace due to its unique chemical properties.

Research indicates that the biological activity of 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid; hydrochloride is influenced by its lipophilic nature:

- Interaction with Membranes : Its ability to penetrate biological membranes enhances its potential as a therapeutic agent.

- Resistance to Metabolic Degradation : The presence of fluorine atoms increases resistance against metabolic breakdown, which is advantageous for pharmaceutical applications.

Case Studies

Several studies have highlighted the compound's utility:

- Fluorinated Drug Development : Research has demonstrated how the compound can be modified to yield new pharmaceutical agents with improved properties.

- Material Science Applications : Investigations into the use of this compound in developing new materials have shown promising results in enhancing performance characteristics.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. Its effects are mediated through binding to enzymes or receptors, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences and similarities between the target compound and related structures:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid·HCl | C₇H₁₀F₅NO₂·HCl | ~293.61 (calculated) | N/A | Pentafluorohexanoic acid backbone, aminomethyl group, hydrochloride salt |

| 5,5,6,6,6-Pentafluorohexanoic acid | C₆H₅F₅O₂ | 214.22 | 148043-70-3 | Pentafluoro chain, carboxylic acid (lacks aminomethyl and hydrochloride) |

| 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride | C₁₄H₁₄ClNO₂ | 263.72 | 578026-68-3 | Aromatic benzoic acid, aminomethyl-phenyl group, hydrochloride salt |

| Hexaminolevulinate hydrochloride | C₁₁H₂₁NO₃·HCl | 251.8 | 140898-91-5 | Hexyl ester of 5-aminolevulinic acid, hydrochloride salt |

| Methyl 4-(Aminomethyl)cyclohexanecarboxylate·HCl | C₉H₁₈ClNO₂ | 207.70 | 54640-02-7 | Cyclohexane ring, methyl ester, aminomethyl group, hydrochloride salt |

Key Observations:

- Fluorination: The pentafluorohexanoic acid chain in the target compound distinguishes it from non-fluorinated analogs like Hexaminolevulinate hydrochloride.

- Aminomethyl Group: Shared with 4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride and Methyl 4-(aminomethyl)cyclohexanecarboxylate·HCl. This group facilitates interactions with biological targets (e.g., enzymes, receptors) and enhances solubility when protonated .

- Hydrochloride Salt : Common across all listed compounds, this modification improves crystallinity and aqueous solubility, critical for formulation and bioavailability .

Functional and Pharmacological Comparisons

Fluorinated Carboxylic Acids

- 5,5,6,6,6-Pentafluorohexanoic Acid (): Lacks the aminomethyl group but shares the fluorinated chain. Such fluorinated carboxylic acids are often used as metabolic stabilizers in drug design due to their resistance to oxidation .

- Target Compound: The addition of the aminomethyl group introduces a basic nitrogen, enabling salt formation (e.g., hydrochloride) and expanding its utility in pH-sensitive applications.

Aromatic and Cycloaliphatic Analogs

- 4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride (): The aromatic system and benzoic acid moiety make it suitable for targeting protein-binding sites (e.g., kinase inhibitors). However, the absence of fluorination reduces its lipophilicity compared to the target compound .

- The methyl ester may serve as a prodrug moiety, unlike the carboxylic acid in the target compound .

Ester Derivatives

- Hexaminolevulinate Hydrochloride (): A hexyl ester prodrug of 5-aminolevulinic acid, used in photodynamic therapy. The ester group improves cell membrane permeability, whereas the target compound’s carboxylic acid may limit passive diffusion .

Biological Activity

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid; hydrochloride is a fluorinated compound with potential applications in various fields including pharmaceuticals and environmental science. Its unique structure, characterized by multiple fluorine atoms, influences its biological activity and environmental behavior. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C8H12F5NO2

- Molecular Weight : 249.181 g/mol

- CAS Number : Not explicitly listed but can be derived from its structure.

- Structure : The presence of five fluorine atoms contributes to its hydrophobic properties and potential interactions with biological systems.

The biological activity of 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid; hydrochloride is primarily influenced by its ability to interact with biological membranes and proteins due to its lipophilic nature. The fluorinated groups enhance its stability and resistance to metabolic degradation.

Toxicological Studies

Toxicological assessments have indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the specific biological systems they interact with. Studies suggest that this compound may affect cellular processes such as:

- Cell Membrane Integrity : Fluorinated compounds can disrupt lipid bilayers, potentially leading to increased permeability and altered cell function.

- Enzyme Activity : Interaction with key metabolic enzymes has been observed, which may lead to inhibition or alteration of metabolic pathways.

Case Studies

- Aquatic Toxicity : Research has shown that fluorinated compounds can accumulate in aquatic organisms. A study on the effects of similar compounds revealed significant bioaccumulation and toxicity in fish species exposed to high concentrations of perfluorinated substances .

- Biodegradation Studies : Investigations into the biodegradation of related compounds indicate that while some fluorinated substances are resistant to microbial breakdown, there are pathways for biotransformation that could mitigate their environmental impact .

- Pharmacological Potential : Preliminary studies suggest potential pharmacological applications due to the compound's ability to modify biological responses at the cellular level. Further research is needed to explore these avenues fully.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H12F5NO2 |

| Molecular Weight | 249.181 g/mol |

| Toxicity (LD50) | Not established |

| Biodegradation Rate | Variable (depends on environmental conditions) |

Research Findings

- A study indicated that compounds similar to 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid exhibit significant antimicrobial activity against various bacterial strains .

- Another investigation highlighted the environmental persistence of fluorinated acids and their potential impact on ecosystems due to bioaccumulation .

Q & A

Basic: What synthesis strategies are recommended for preparing 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid hydrochloride?

Methodological Answer:

A multi-step synthesis is typically required, involving:

- Protection of the aminomethyl group using tert-butoxycarbonyl (Boc) or similar groups to prevent side reactions during fluorination.

- Fluorination : Introduce pentafluoro groups via radical fluorination or halogen exchange (e.g., using SF₄ or DAST), guided by protocols for fluorinated cyclohexane derivatives .

- Carboxylation : Convert intermediates to the carboxylic acid using hydrolytic or oxidative methods (e.g., KMnO₄ under controlled pH).

- Salt formation : React with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

- Purification : Use silica gel column chromatography (n-hexane/ethyl acetate gradients) or recrystallization for high-purity isolation .

Advanced: How can computational methods optimize reaction conditions for introducing pentafluoro groups?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) model reaction pathways to predict activation energies and intermediate stability, prioritizing viable fluorination routes .

- Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways for fluorination, reducing trial-and-error experimentation .

- Feedback loops : Integrate experimental data (e.g., NMR monitoring) with computational models to refine solvent choice, temperature, and catalyst selection .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to verify aminomethyl, pentafluoro, and carboxylic acid groups. Compare shifts with PubChem data for analogous hydrochlorides .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₇H₈F₅NO₂·HCl) and isotopic patterns .

- X-ray crystallography : Resolve stereochemistry and salt formation if single crystals are obtainable .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with trifluoroacetic acid in mobile phases .

Advanced: How to resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

- Impurity analysis : Use LC-MS to detect byproducts (e.g., incomplete fluorination or hydrolysis) and adjust purification protocols .

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation impacts .

- DFT simulations : Calculate expected chemical shifts using Gaussian or ORCA software, accounting for solvent dielectric constants .

- Dynamic effects : Variable-temperature NMR to probe conformational exchange broadening signals .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact with hydrochloride salts .

- Ventilation : Use fume hoods to avoid inhalation of fluorinated compound aerosols .

- Storage : Keep in airtight containers under nitrogen, away from moisture and heat sources .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How to mitigate degradation of the fluorinated chain during storage?

Methodological Answer:

- Inert atmosphere : Store under argon or nitrogen to prevent oxidative cleavage of C-F bonds .

- Low-temperature storage : Maintain at –20°C to slow hydrolysis of the aminomethyl group .

- Stabilizers : Add desiccants (e.g., molecular sieves) to limit moisture-induced degradation .

- Periodic analysis : Monitor via HPLC every 3–6 months to track degradation products (e.g., defluorinated analogs) .

Advanced: How does fluorination impact the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

- Fluorine scanning : Systematically replace hydrogen with fluorine at specific positions to assess electronic and steric effects on target binding .

- Enzyme kinetics : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using fluorogenic substrates .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., AutoDock Vina) to rationalize enhanced/reduced activity .

- Metabolic stability : Evaluate resistance to cytochrome P450-mediated degradation via liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.